![molecular formula C11H9NO2 B1595769 1-phenyl-1H-pyrrole-2-carboxylic acid CAS No. 78540-03-1](/img/structure/B1595769.png)
1-phenyl-1H-pyrrole-2-carboxylic acid
Overview
Description
1-Phenyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the linear formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 1-phenyl-1H-pyrrole-2-carboxylic acid is 1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-Phenyl-1H-pyrrole-2-carboxylic acid is a white solid . It has a molecular weight of 187.2 .Scientific Research Applications
Synthesis of Cholecystokinin Antagonists
The pyrrole derivative is employed in the synthesis of cholecystokinin antagonists. These are substances that block the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein .
Azepinediones Synthesis
Azepinediones, which have potential therapeutic applications, can be synthesized from pyrrole derivatives. The structural modifications in pyrrole can lead to various pharmacologically active compounds .
Solid State Structure Investigation
Pyrrole derivatives like 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid are used to investigate solid state structures, which can form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks depending on small structural changes .
Molecular and Supramolecular Studies
The molecular and supramolecular structures of pyrrole derivatives are studied using techniques like X-ray diffraction and IR spectroscopy. These studies help in understanding the formation of supramolecular and crystal structures .
Therapeutic Applications
Pyrrole subunits are found in various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. They are known to inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .
Bio-renewable Feedstocks
Pyrrole-2-carboxylic acid derivatives can be synthesized from bio-renewable feedstocks like cellulose and chitin. This approach helps in reducing the carbon intensity of chemistry-using industries by providing access to low embedded fossil carbon feedstock molecules and useful molecular scaffolds .
Mechanism of Action
Target of Action
coli DNA gyrase B , suggesting potential targets could be bacterial enzymes.
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
Related compounds have shown antibacterial action, suggesting that 1-phenyl-1h-pyrrole-2-carboxylic acid may have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
1-phenylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLCQPJLSFPJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280909 | |
Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
78540-03-1 | |
Record name | 78540-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylpyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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